rac Bopindolol-d9

Beschreibung

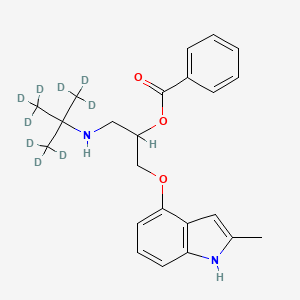

Structure

3D Structure

Eigenschaften

IUPAC Name |

[1-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3/i2D3,3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOJIACWOAYWEZ-WVZRYRIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=C(N2)C)OC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Z Guide to rac-Bopindolol-d9: Proposed Synthesis and Comprehensive Characterization

Abstract

Introduction: The Rationale for Isotopic Labeling

Bopindolol is a potent, long-acting, non-selective beta-blocker used in the management of hypertension and other cardiovascular conditions.[1][2] It functions as a prodrug, rapidly hydrolyzing to its active metabolite, pindolol.[3] Pindolol and its derivatives also exhibit interesting interactions with serotonin receptors, leading to research into their potential neurological applications.[4][5]

In drug development and clinical pharmacology, the use of stable isotopically labeled (SIL) compounds as internal standards is the gold standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioassays. The co-elution of the SIL internal standard with the analyte of interest allows for precise correction of variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and reproducible quantification.

This guide focuses on the synthesis of rac-Bopindolol-d9, where nine hydrogen atoms on the tert-butyl group are replaced with deuterium. This high level of deuteration provides a significant mass shift (M+9), preventing isotopic crosstalk with the parent compound and ensuring clear differentiation in mass spectrometric analyses.[6]

Proposed Synthetic Strategy: A Retrosynthetic Analysis

A direct synthesis for rac-Bopindolol-d9 is not prominently featured in the literature. Therefore, we propose a convergent synthesis strategy based on the known chemistry of Bopindolol and related aryloxypropanolamine beta-blockers.

The core structure of Bopindolol consists of three key fragments:

-

A 2-methyl-4-hydroxyindole core.

-

A three-carbon linker derived from epichlorohydrin.

-

A tert-butylamine side chain, which is the site of our isotopic labeling.

-

A benzoate ester on the propanol backbone.

Our retrosynthetic approach disconnects the molecule at the amine and ether linkages, leading to logical and accessible starting materials. The key to this synthesis is the introduction of the deuterated moiety via a deuterated amine, specifically tert-butylamine-d9, reacting with a suitable epoxide intermediate. However, tert-butylamine-d9 is not as readily available as its corresponding alcohol. A more practical and cost-effective approach involves the synthesis of a key intermediate using tert-butanol-d9, a commercially available starting material with high isotopic purity.

The proposed forward synthesis will therefore involve the alkylation of 1-(tert-butyl-d9-amino)-2,3-epoxypropane with 4-hydroxy-2-methylindole, followed by esterification with benzoic acid.

Detailed Experimental Protocols

This section provides a step-by-step guide for the proposed synthesis of rac-Bopindolol-d9.

Step 1: Synthesis of 1-(tert-Butyl-d9-amino)-2,3-epoxypropane (Intermediate 2)

The initial step involves the reaction of commercially available tert-butanol-d9 with 2,3-epoxy-1-propanol (glycidol) under acidic conditions to form an intermediate which is then cyclized to the desired epoxide.

-

Rationale: This pathway is a modification of standard procedures for the synthesis of N-substituted glycidylamines. Tert-butanol-d9 is chosen as the deuterium source due to its commercial availability and high isotopic enrichment (typically >98 atom % D).

-

Protocol:

-

To a stirred solution of tert-butanol-d9 (1.0 eq) in a suitable aprotic solvent such as dichloromethane, slowly add a catalytic amount of a strong acid (e.g., trifluoromethanesulfonic acid).

-

Cool the mixture to 0 °C and add glycidol (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude ether is then treated with a strong base (e.g., sodium hydroxide) in a biphasic system (e.g., water/toluene) with a phase-transfer catalyst to induce ring-closure to the epoxide.

-

The resulting epoxide (Intermediate 2) is purified by vacuum distillation or column chromatography.

-

Step 2: Synthesis of (±)-1-[(1,1-Dimethylethyl-d9)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol (Intermediate 3)

This step involves the key coupling reaction between the indole core and the deuterated side chain.

-

Rationale: This is a classic Williamson ether synthesis variation, where the phenoxide of the indole attacks the epoxide. The reaction is regioselective for the less-hindered carbon of the epoxide.

-

Protocol:

-

Dissolve 4-hydroxy-2-methylindole (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a suitable base, such as sodium hydride (1.1 eq), portion-wise at 0 °C to form the corresponding phenoxide.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 1-(tert-butyl-d9-amino)-2,3-epoxypropane (Intermediate 2, 1.05 eq) in DMF dropwise.

-

Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica gel to yield the deuterated amino alcohol (Intermediate 3).

-

Step 3: Synthesis of rac-Bopindolol-d9 (Final Product)

The final step is the esterification of the secondary alcohol with benzoic acid.

-

Rationale: The secondary alcohol on the propanolamine backbone is esterified to yield the final prodrug form. A standard esterification protocol using benzoyl chloride is proposed for efficiency.

-

Protocol:

-

Dissolve the deuterated amino alcohol (Intermediate 3, 1.0 eq) in a mixture of dichloromethane and pyridine at 0 °C.

-

Slowly add benzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash sequentially with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The final product, rac-Bopindolol-d9, can be purified by column chromatography or recrystallization.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of rac-Bopindolol-d9.

Caption: Proposed synthetic pathway for rac-Bopindolol-d9.

Comprehensive Characterization: A Self-Validating System

Rigorous analytical characterization is crucial to confirm the successful synthesis, purity, and isotopic incorporation of rac-Bopindolol-d9. The combination of mass spectrometry, nuclear magnetic resonance, and chromatography provides a self-validating system.[7]

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and verify the incorporation of nine deuterium atoms.

-

Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

-

Expected Results: A prominent molecular ion peak ([M+H]⁺) should be observed that is 9 atomic mass units (amu) higher than that of the non-labeled Bopindolol standard.

| Compound | Chemical Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ |

| rac-Bopindolol | C₂₃H₂₈N₂O₃ | 380.2100 | 381.2173 |

| rac-Bopindolol-d9 | C₂₃H₁₉D₉N₂O₃ | 389.2665 [6] | 390.2738 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure and precisely locate the site of deuterium incorporation.

-

Techniques: ¹H NMR (Proton NMR) and ¹³C NMR (Carbon NMR).

-

Rationale: In ¹H NMR, the signal corresponding to the protons of the tert-butyl group should be absent, as deuterium is not detected in standard ¹H NMR experiments.[8] This absence is a definitive confirmation of successful deuteration at the intended site. The rest of the proton signals should match the spectrum of non-labeled Bopindolol.

-

¹H NMR Analysis:

-

Expected Spectrum for Bopindolol: A characteristic singlet integrating to 9 protons around 1.1-1.3 ppm corresponding to the tert-butyl group.

-

Expected Spectrum for Bopindolol-d9: The complete disappearance of the singlet at 1.1-1.3 ppm. All other aromatic and aliphatic protons should be present with appropriate chemical shifts and coupling patterns.

-

-

¹³C NMR Analysis: The carbon signals for the deuterated methyl groups will appear as multiplets with significantly lower intensity due to C-D coupling and the absence of the Nuclear Overhauser Effect (NOE) from the attached deuterium atoms.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical and chiral purity of the final compound.

-

Technique: Reversed-Phase HPLC (RP-HPLC) for chemical purity and Chiral HPLC for enantiomeric purity.

-

Rationale: HPLC is a standard method for assessing the purity of pharmaceutical compounds.[9][10]

-

Proposed RP-HPLC Method:

-

Proposed Chiral HPLC Method:

Logical Flow for Characterization

The following diagram outlines the logical workflow for the purification and characterization of the synthesized rac-Bopindolol-d9.

Caption: Logical workflow for purification and characterization.

Conclusion

This guide provides a comprehensive and technically detailed framework for the synthesis and characterization of rac-Bopindolol-d9. By combining established synthetic methodologies with a readily available deuterated starting material, the proposed pathway offers a reliable route to this valuable analytical standard. The multi-faceted characterization strategy, employing HRMS, NMR, and HPLC, ensures a self-validating system that confirms the identity, purity, and isotopic labeling of the final product with a high degree of confidence. This document serves as a vital resource for scientists requiring a robust method to produce and validate rac-Bopindolol-d9 for advanced pharmaceutical research and development.

References

- Google Patents.

-

Patsnap Synapse. What is the mechanism of Bopindolol Malonate?. [Link]

-

Wikipedia. Pindolol. [Link]

-

PubMed. Clinical pharmacological studies with the long-acting beta-adrenoceptor blocking drug bopindolol. [Link]

-

PubMed. Determination of bopindolol in pharmaceuticals by capillary isotachophoresis. [Link]

-

Grokipedia. Bopindolol. [Link]

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

PubMed. The clinical pharmacology of bopindolol, a new long-acting beta-adrenoceptor antagonist, in hypertension. [Link]

-

ResearchGate. Developing New Method for Quantifying Pindolol by Sequential Injection Analysis. [Link]

-

PubMed. The synthesis of deuteriated tri-tert-butyl phosphine. [Link]

-

UCHEM. Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

-

University of Groningen. Evaluating the use of NMR for the determination of deuterium abundance in water. [Link]

-

ResearchGate. The synthesis of deuteriated tri‐tert‐butyl phosphine. [Link]

-

Canadian Science Publishing. Convenient synthesis of t-butyl alcohol-d. [Link]

-

Journal of Food and Drug Analysis. Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. [Link]

-

Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

-

PubMed. High performance liquid chromatographic determination of the enantiomers of beta-adrenoceptor blocking agents in biological fluids. I: Studies with pindolol. [Link]

-

ResearchGate. Convenient synthesis of t-butyl alcohol-d. [Link]

-

Patsnap Synapse. What is Bopindolol Malonate used for?. [Link]

-

PubChem. 2-(

ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_3)Methyl(ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_6)propan-2-ol. [Link] -

PubMed. Bopindolol: pharmacological basis and clinical implications. [Link]

-

YouTube. Making Tert-Butanol. [Link]

Sources

- 1. Clinical pharmacological studies with the long-acting beta-adrenoceptor blocking drug bopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The clinical pharmacology of bopindolol, a new long-acting beta-adrenoceptor antagonist, in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Pindolol - Wikipedia [en.wikipedia.org]

- 5. Bopindolol: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rac Bopindolol-d9, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 7. resolvemass.ca [resolvemass.ca]

- 8. studymind.co.uk [studymind.co.uk]

- 9. jfda-online.com [jfda-online.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

rac Bopindolol-d9 physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of rac Bopindolol-d9

Authored by: A Senior Application Scientist

Introduction: The Role of Isotopic Labeling in Precision Bioanalysis

In the landscape of modern pharmaceutical analysis, particularly in pharmacokinetic and metabolic studies, the demand for precision and accuracy is paramount. This compound emerges as a critical tool in this context, serving as a stable isotope-labeled internal standard for the quantitative analysis of its non-labeled counterpart, Bopindolol. Bopindolol itself is a non-selective β-adrenoceptor antagonist used in the management of cardiovascular conditions like hypertension.[1][2][3] It functions as a prodrug, rapidly metabolized to its active form, which exerts a sustained therapeutic effect.[2][3]

The introduction of nine deuterium atoms onto the bopindolol molecule creates a compound that is chemically identical to the parent drug in its reactivity and chromatographic behavior but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This subtle yet significant modification makes this compound the ideal internal standard, enabling researchers to correct for variability during sample preparation and analysis, thereby ensuring the integrity and reproducibility of quantitative data.[4][5] This guide provides a comprehensive overview of the essential physical, chemical, and analytical properties of this compound for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are rooted in its chemical structure. The designation "rac" indicates that it is a racemic mixture, containing equal amounts of both enantiomers. The molecule possesses a chiral center, a feature of many beta-blockers that can lead to stereoselective pharmacological activity. The "-d9" suffix specifies that nine hydrogen atoms on the terminal tert-butyl group have been replaced with deuterium. This position is strategically chosen to minimize the risk of isotopic exchange during metabolic processes, ensuring the stability of the label.

The core structure is derived from pindolol and features a 2-methyl-1H-indol-4-yl ether linked to a propan-2-ol backbone, which is further esterified with a benzoate group.[6][7]

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source(s) |

| Chemical Name | 1-[(1,1-Dimethylethyl-d9)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol 2-Benzoate | [6] |

| Synonyms | (±)-Bopindolol-d9 | [6] |

| CAS Number | 1794891-82-9 | [6][8] |

| Molecular Formula | C₂₃H₁₉D₉N₂O₃ | [6][8] |

| Molecular Weight | 389.54 g/mol | [6][8] |

| Non-Labeled MW | 380.48 g/mol | [7] |

| Appearance | Typically supplied as a neat solid or in solution. | |

| Isotopic Purity | ≥98% (Required for reliable quantification) | [4] |

| Chemical Purity | >99% (Required to avoid interference) | [4] |

Solubility and Stability: While specific solubility data for the deuterated form is not widely published, it is expected to be highly similar to non-labeled Bopindolol. Bopindolol is a lipophilic compound, suggesting good solubility in organic solvents such as methanol, acetonitrile, and DMSO. For long-term integrity, this compound should be stored under controlled conditions, typically at -20°C, protected from light and moisture to prevent degradation.

Pharmacological Context: The Significance of the Analyte

To appreciate the role of this compound, one must understand the pharmacology of Bopindolol. It is a non-selective beta-blocker, meaning it antagonizes both β1- and β2-adrenergic receptors.[9] This action inhibits the effects of catecholamines like epinephrine, leading to reduced heart rate, cardiac output, and blood pressure.[1][2] Uniquely, Bopindolol possesses intrinsic sympathomimetic activity (ISA), meaning it can partially stimulate the receptors it blocks.[2][10] This can mitigate some common side effects of beta-blockade, such as excessive bradycardia.[10] It also interacts with serotonin receptors (5-HT1A and 5-HT1B).[9][11] The quantification of Bopindolol and its active metabolites in biological matrices is therefore essential for understanding its pharmacokinetic profile and therapeutic window.

The Critical Role of a Deuterated Internal Standard

In quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is indispensable. A stable isotope-labeled IS, like this compound, is considered the "gold standard."[12]

Causality behind using a Deuterated IS:

-

Co-elution: The deuterated standard is chemically identical to the analyte, causing it to elute at the exact same time during chromatography. This ensures that both compounds experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer's source.[5][12]

-

Correction for Sample Loss: Any loss of analyte during the multi-step sample preparation (e.g., protein precipitation, liquid-liquid extraction) will be mirrored by a proportional loss of the IS. By measuring the ratio of the analyte to the IS, this variability is effectively normalized.[4][13]

-

Instrumental Drift Compensation: The IS corrects for fluctuations in injection volume and instrument sensitivity over the course of an analytical run.[4][13]

The following diagram illustrates the logical workflow of utilizing an internal standard in a typical bioanalytical assay.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: Quantification of Bopindolol in Human Plasma

This section provides a representative LC-MS/MS methodology for the determination of Bopindolol in a biological matrix, employing this compound as the internal standard. This protocol is synthesized from established methods for beta-blocker analysis.[14][15][16]

1. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Bopindolol and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Bopindolol stock solution in 50:50 methanol:water to create calibration standards (e.g., 1-1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.

2. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to all samples except the blank. Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions

-

Table 2: Chromatographic Conditions

Parameter Condition HPLC System Standard UHPLC/HPLC system Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Flow Rate 0.4 mL/min Gradient Start at 10% B, ramp to 90% B over 3 min, hold, re-equilibrate Injection Volume 5 µL | Column Temp | 40°C |

-

Table 3: Mass Spectrometric Conditions (Triple Quadrupole)

Parameter Bopindolol This compound Ionization Mode Electrospray Ionization, Positive (ESI+) ESI+ Precursor Ion (Q1) m/z 381.2 m/z 390.3 Product Ion (Q3) m/z 264.1 (example) m/z 264.1 (example) | Collision Energy | To be optimized | To be optimized |

Note: Specific m/z transitions must be empirically determined and optimized.

The diagram below outlines this experimental process.

Caption: Experimental workflow for Bopindolol quantification in plasma.

Conclusion

This compound is more than a mere chemical analogue; it is an enabling tool for high-fidelity bioanalysis. Its physical and chemical properties are virtually identical to the parent drug, Bopindolol, while its increased mass provides the necessary distinction for mass spectrometric detection. By serving as an ideal internal standard, it allows researchers to develop robust, accurate, and reproducible analytical methods essential for drug metabolism, pharmacokinetics, and clinical monitoring. Understanding the properties and proper application of this compound is fundamental to generating trustworthy data in the rigorous field of pharmaceutical science.

References

- Patsnap Synapse. (2024, June 14).

- Patsnap Synapse. (2024, July 17).

- PubMed. (n.d.).

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

- CRO SPLENDID LAB. (n.d.). This compound.

- AptoChem. (n.d.).

- Grokipedia. (2026, January 7). Bopindolol.

- Benchchem. (2025, December). Bopindolol's Mechanism of Action: An In-depth Technical Guide.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.

- PubMed. (1991, January). Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy.

- Benchchem. (n.d.).

- Pharmaffiliates. (n.d.). CAS No : 1794891-82-9| Chemical Name : this compound.

- CymitQuimica. (n.d.). rac Bopindolol.

- bepls. (n.d.). RP-HPLC Analytical Method Development and Validation for Bisoprolol Fumarate and Perindopril Erbumine in Pharmaceutical Dosage F.

- PubMed. (n.d.). High performance liquid chromatographic determination of the enantiomers of beta-adrenoceptor blocking agents in biological fluids. I: Studies with pindolol.

Sources

- 1. What is Bopindolol Malonate used for? [synapse.patsnap.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. texilajournal.com [texilajournal.com]

- 6. splendidlab.in [splendidlab.in]

- 7. rac Bopindolol | CymitQuimica [cymitquimica.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Bopindolol: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Bopindolol Malonate? [synapse.patsnap.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bepls.com [bepls.com]

- 16. High performance liquid chromatographic determination of the enantiomers of beta-adrenoceptor blocking agents in biological fluids. I: Studies with pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

What is rac Bopindolol-d9 used for in research

An In-Depth Technical Guide to the Research Applications of rac Bopindolol-d9

Executive Summary

This guide provides a comprehensive technical overview of the primary applications of this compound in a research context. Bopindolol is a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity, clinically used to manage hypertension.[1][2] The deuterated isotopologue, this compound, serves as an indispensable tool in modern drug development and pharmacology. Its utility stems from the "kinetic isotope effect," where the substitution of hydrogen with the heavier deuterium isotope creates a more stable carbon-deuterium bond.[3] This guide elucidates the core applications of this compound, focusing on its role as an internal standard for quantitative bioanalysis and its use in advanced drug metabolism and pharmacokinetic (DMPK) studies. We will detail the underlying scientific principles, provide actionable experimental protocols, and illustrate key workflows to empower researchers in their application of this critical research compound.

Foundational Concepts: Bopindolol Pharmacology and Isotopic Labeling

Before delving into the specific applications of its deuterated analog, it is crucial to understand the pharmacology of Bopindolol itself.

1.1. Pharmacological Profile of Bopindolol

Bopindolol is a potent, long-acting beta-blocker that functions as a prodrug, rapidly metabolized to its active form.[1][2] Its mechanism of action involves the competitive, non-selective blockade of β1- and β2-adrenergic receptors.[4][5] This action inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to reduced heart rate, myocardial contractility, and blood pressure.[5][6] Uniquely, Bopindolol also exhibits intrinsic sympathomimetic activity (ISA), meaning it can partially activate the receptors it blocks, which can mitigate effects like severe bradycardia sometimes seen with pure antagonists.[5][6] Furthermore, it has been shown to interact with 5-HT serotonin receptors, adding another layer to its pharmacological profile.[1][4]

| Property | Description | Source(s) |

| Drug Class | Non-selective β-adrenergic receptor antagonist (Beta-Blocker) | [5] |

| Primary Targets | β1- and β2-adrenergic receptors | [1][4] |

| Mechanism | Competitive antagonist; prodrug metabolized to an active form | [1][2] |

| Key Activities | Intrinsic Sympathomimetic Activity (ISA), Membrane Stabilizing Activity | [1][5] |

| Secondary Targets | Interacts with 5-HT serotonin receptors | [4] |

| Clinical Use | Hypertension, Angina Pectoris, Anxiety, Essential Tremor | [1][2] |

1.2. The Role of Deuterium Labeling

The "-d9" in this compound signifies that nine hydrogen atoms have been replaced by deuterium, a stable, heavy isotope of hydrogen. This substitution is typically made on the tert-butyl group, a site less likely to be involved in receptor binding but susceptible to metabolic processes. The core principle underpinning its utility is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and broken more slowly by metabolic enzymes than a standard carbon-hydrogen (C-H) bond.[3] This subtle modification does not alter the fundamental biological activity of the molecule but provides a powerful analytical handle.[7]

Core Application: Internal Standard in Quantitative Bioanalysis

The most prevalent and critical use of this compound is as an internal standard (IS) for the quantification of Bopindolol in biological matrices (e.g., plasma, urine, tissue homogenates) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2.1. Principle of Stable Isotope Labeled Internal Standards

An ideal internal standard is a compound that behaves identically to the analyte of interest during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer. A stable isotope-labeled (SIL) analog like Bopindolol-d9 is considered the "gold standard" for this purpose.[8]

-

Co-elution: It has nearly identical physicochemical properties to Bopindolol, ensuring it elutes at the same retention time during liquid chromatography.

-

Correction for Matrix Effects: Any sample-specific suppression or enhancement of the ionization process in the mass spectrometer source will affect both the analyte and the IS equally.

-

Correction for Sample Loss: It accounts for any loss of analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

By spiking a known concentration of Bopindolol-d9 into every sample, calibration standard, and quality control sample, the ratio of the analyte peak area to the IS peak area can be used to construct a calibration curve and accurately determine the concentration of Bopindolol, correcting for experimental variability.

2.2. Experimental Workflow for Quantification

The following diagram and protocol outline a standard workflow for quantifying Bopindolol in plasma.

Caption: Workflow for Bopindolol quantification using a deuterated internal standard.

2.3. Step-by-Step Protocol: Quantification of Bopindolol in Human Plasma

-

Preparation of Standards: Prepare a stock solution of Bopindolol and this compound in a suitable organic solvent (e.g., Methanol). Create a series of calibration standards by spiking blank human plasma with Bopindolol to achieve a concentration range (e.g., 0.1 to 100 ng/mL).

-

Sample Preparation:

-

Aliquot 100 µL of each plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (e.g., at 500 ng/mL) to every tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC System: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Use a gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both Bopindolol and its deuterated internal standard.

-

2.4. Data Presentation: Mass Spectrometry Parameters

The key to distinguishing the analyte from the internal standard is their mass difference. The following table provides hypothetical but representative MRM transitions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |

| Bopindolol | 381.2 | 308.2 | ESI+ |

| This compound | 390.2 | 317.2 | ESI+ |

Application in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Beyond its role as a simple standard, this compound is a powerful tool for investigating the metabolic fate of the drug.

3.1. Principle of Isotope Tracing in Metabolism

When studying drug metabolism, a major challenge is distinguishing drug-derived metabolites from thousands of endogenous compounds in a biological sample. By using a deuterated version of the drug, researchers can use the mass spectrometer to specifically hunt for molecules that carry the unique isotopic signature.[7][9] Any metabolite of Bopindolol-d9 will also be 9 Daltons heavier than the corresponding metabolite of non-labeled Bopindolol, creating a clear "doublet" pattern in the mass spectrum that is easy to identify.

3.2. Advanced Experimental Design: Co-administration Studies

A powerful DMPK technique involves co-administering a mixture of the non-deuterated drug (Bopindolol) and the deuterated version (Bopindolol-d9) to a test subject.[7] This allows for a direct, within-subject comparison of their pharmacokinetic profiles. Because the two compounds are metabolized and cleared by the same enzymes and transporters, this method can precisely measure the kinetic isotope effect in vivo. A significant difference in the plasma concentration ratio of the two compounds over time can reveal metabolism-dependent clearance pathways.

Caption: Simplified β-adrenergic pathway modulated by Bopindolol.

Conclusion

This compound is far more than a mere chemical analog; it is a precision tool that enables researchers to conduct highly accurate quantitative studies and to dissect the complex metabolic pathways of its parent compound. Its primary application as a "gold standard" internal standard in LC-MS/MS bioanalysis is fundamental to preclinical and clinical pharmacokinetic evaluations. Furthermore, its use in metabolite identification and advanced DMPK study designs provides invaluable insights that accelerate drug development. By leveraging the kinetic isotope effect, this compound allows scientists to generate robust, reliable, and high-quality data essential for modern pharmaceutical research.

References

-

A.N. Nagatsu, T. Nakashima, Y. Omae, T. Ueno, S. Kikkawa, H. Sato, K. Ogawa, M. Asai, K. Takuwa, Y. Takuwa, S. Miyata, and T. Kuwaki. (1999). Bopindolol: pharmacological basis and clinical implications. PubMed. Available at: [Link]

-

Wikipedia. (2023). Bopindolol. Wikipedia. Available at: [Link]

-

Patsnap. (2024). What is the mechanism of Bopindolol Malonate? Patsnap Synapse. Available at: [Link]

-

Harron, D. W., Goa, K. L., & Langtry, H. D. (1991). Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. Drugs. Available at: [Link]

-

van den Meiracker, A. H., Man in 't Veld, A. J., van Eck, H. J., & Schalekamp, M. A. (1987). The clinical pharmacology of bopindolol, a new long-acting beta-adrenoceptor antagonist, in hypertension. Clinical Pharmacology and Therapeutics. Available at: [Link]

-

Aegisdottir, H., & Eiriksson, S. H. (1987). Clinical pharmacological studies with the long-acting beta-adrenoceptor blocking drug bopindolol. PubMed. Available at: [Link]

-

Jandova, R., & Widimsky, J. (1990). Bopindolol: Czechoslovak experience with a new beta blocker in the treatment of hypertension. PubMed. Available at: [Link]

-

SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR. Available at: [Link]

-

Patsnap. (2024). What is the mechanism of Pindolol? Patsnap Synapse. Available at: [Link]

Sources

- 1. Bopindolol - Wikipedia [en.wikipedia.org]

- 2. Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 4. Bopindolol: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Bopindolol Malonate? [synapse.patsnap.com]

- 6. What is the mechanism of Pindolol? [synapse.patsnap.com]

- 7. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 8. Deuteration - ThalesNano [thalesnano.com]

- 9. synmr.in [synmr.in]

The Definitive Guide to Utilizing rac Bopindolol-d9 as a Deuterated Internal Standard in Quantitative Bioanalysis

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the effective use of racemic (rac) Bopindolol-d9 as a deuterated internal standard in quantitative bioanalytical assays. By integrating foundational scientific principles with pragmatic, field-tested protocols, this document serves as an essential resource for ensuring accuracy, precision, and robustness in pharmacokinetic, toxicokinetic, and clinical studies.

The Foundational Role of Internal Standards in Quantitative Analysis

In the landscape of regulated bioanalysis, achieving reliable and reproducible quantification of an analyte within a complex biological matrix is paramount. The inherent variability of analytical procedures, from sample preparation to instrument response, necessitates a method of normalization. This is the critical function of an internal standard (IS). An ideal IS is a compound that behaves chemically and physically as similarly to the analyte as possible throughout the entire analytical process but is distinguishable by the detector[1].

Stable isotope-labeled (SIL) compounds, particularly deuterated analogs like rac Bopindolol-d9, are widely considered the "gold standard" for internal standards in mass spectrometry-based assays.[2] Their co-elution with the analyte and identical behavior during extraction and ionization processes allow them to effectively compensate for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrument drift.[3] This methodology, known as isotope dilution mass spectrometry (IDMS), is a powerful technique for achieving high accuracy and precision in quantitative analysis.[][5][6]

Why Deuterated Standards? The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS operates on a simple yet elegant principle: a known quantity of an isotopically distinct form of the analyte (the internal standard) is added to the sample at the earliest stage of preparation.[7][8] This "spiked" sample is then processed. Because the SIL-IS is chemically identical to the analyte, any loss or variation that occurs will affect both compounds proportionally. The mass spectrometer, capable of differentiating between the two based on their mass difference, measures the ratio of the analyte's signal to the IS's signal. This ratio, rather than the absolute response of the analyte, is used to calculate the analyte's concentration, thereby correcting for experimental inconsistencies.[9]

rac Bopindolol: A Profile of the Analyte

Bopindolol is a non-selective beta-adrenergic receptor antagonist used in the management of cardiovascular conditions such as hypertension and angina pectoris.[10][11] It functions as a prodrug, being hydrolyzed in the body to its active metabolite, pindolol.[11] Its mechanism of action involves blocking beta-1 and beta-2 adrenergic receptors, which inhibits the effects of epinephrine and norepinephrine, leading to a reduction in heart rate and blood pressure.[12][13][14] The accurate quantification of Bopindolol in biological fluids is crucial for pharmacokinetic studies and therapeutic drug monitoring.

Table 1: Physicochemical Properties of Bopindolol

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₈N₂O₃ | [15] |

| Molecular Weight | 380.48 g/mol | [15] |

| Class | Beta-blocker | [10] |

| Mechanism of Action | Non-selective β-adrenoceptor antagonist | [12][14] |

This compound: The Deuterated Internal Standard

For the purpose of this guide, we will consider this compound where nine deuterium atoms are strategically placed on the molecule to ensure stability and a sufficient mass shift from the unlabeled analyte. A common and stable labeling position for similar compounds is on the tert-butyl group, which is less susceptible to back-exchange of deuterium for hydrogen.[16]

Key Considerations for a High-Quality Deuterated Internal Standard:

-

Isotopic Purity: The SIL-IS should have a high degree of deuteration and be substantially free of the unlabeled analyte to prevent artificially inflating the measured concentration of the analyte.

-

Stability of Labeling: Deuterium atoms should be placed in positions that are not susceptible to exchange with protons from the solvent or matrix under analytical conditions.[16]

-

Mass Shift: A mass difference of at least 3 atomic mass units (amu) is generally recommended to minimize potential isotopic crosstalk, where the natural isotope abundance of the analyte contributes to the signal of the internal standard.[16]

A Validated Bioanalytical Workflow: From Sample to Signal

This section outlines a comprehensive, step-by-step protocol for the quantification of Bopindolol in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis. This workflow is designed to be a self-validating system, adhering to the principles outlined in regulatory guidelines from the FDA and EMA.[17][18][19][20][21]

Caption: Figure 1: Bioanalytical Workflow for Bopindolol Quantification.

Experimental Protocol: Step-by-Step Methodology

1. Preparation of Stock and Working Solutions:

- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve rac Bopindolol in methanol.

- IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

- Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create standards for the calibration curve and quality control (QC) samples.

- IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with methanol to the desired final concentration. The optimal concentration should be determined during method development to provide a stable and sufficient signal.

2. Sample Preparation (Protein Precipitation):

- Aliquot 100 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

- Add 20 µL of the IS working solution (100 ng/mL) to all samples except for the blank matrix. Vortex briefly. This early addition is crucial for the principle of IDMS to hold true.

- Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins. This is a common and effective technique for beta-blocker extraction.[22][23]

- Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

- Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

- Carefully transfer the supernatant to a clean autosampler vial for analysis.[24]

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A reversed-phase C18 column (e.g., 4.6 x 100 mm, 3.5 µm) is suitable for separating Bopindolol from endogenous matrix components.[25]

- Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typically effective.[25][26]

- Flow Rate: A flow rate of 0.5-1.0 mL/min is common.

- Injection Volume: 5-10 µL.

- Mass Spectrometry (MS/MS):

- Ionization: Electrospray ionization in positive mode (ESI+) is generally optimal for beta-blockers.[27]

- Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| rac Bopindolol | 381.2 | To be optimized | To be optimized |

| This compound | 390.2 | To be optimized | To be optimized |

| Note: The precursor ion corresponds to [M+H]⁺. Product ions and collision energies must be empirically determined during method development by infusing a standard solution of each compound into the mass spectrometer. |

Method Validation: A System of Self-Validation

A bioanalytical method must be rigorously validated to ensure its reliability.[17][20] The use of a SIL-IS like this compound is a cornerstone of this validation, particularly for assessing matrix effects, recovery, and process efficiency. Key validation parameters are summarized below.

Table 3: Key Bioanalytical Method Validation Parameters (ICH M10)

| Parameter | Purpose | Acceptance Criteria (Typical) |

| Selectivity | Ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |

| Calibration Curve | Demonstrate the relationship between instrument response and known concentrations of the analyte. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |

| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the degree of scatter. | Within ±15% (±20% at LLOQ) for both intra- and inter-day runs. |

| Matrix Effect | Assess the ion suppression or enhancement from the biological matrix. | The IS-normalized matrix factor should have a CV ≤ 15%. |

| Recovery | Measure the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |

| Stability | Evaluate the stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentration should be within ±15% of the nominal concentration. |

Source: Adapted from ICH M10 Guideline on Bioanalytical Method Validation.[20]

Advanced Considerations and Troubleshooting

While SIL internal standards are robust, their use is not without potential pitfalls. A senior scientist must anticipate and address these challenges to ensure data integrity.

Isotopic Interference and Crosstalk

Isotopic interference can occur when the isotopic signature of the analyte contributes to the signal of the internal standard, or vice versa.[28][29][30] This is particularly relevant when the concentration of the analyte is much higher than that of the IS.

Mitigation Strategies:

-

Sufficient Mass Separation: Using a d9-labeled standard provides a significant mass shift, minimizing the contribution from the natural (M+9) isotope of Bopindolol.

-

Purity of Standards: Ensure the IS is not contaminated with the unlabeled analyte.

-

Methodical Calculation: A methodology for accurately calculating and mitigating isotopic interferences can be employed during method development to select optimal labeling schemes and MRM transitions.[31]

Caption: Figure 2: Potential Isotopic Interferences.

The Deuterium Isotope Effect

In some cases, the replacement of hydrogen with the heavier deuterium isotope can lead to a slight change in chromatographic retention time, known as the deuterium isotope effect. If the analyte and the IS do not co-elute perfectly, they may experience different degrees of matrix effects, compromising the corrective ability of the IS.

Monitoring and Mitigation:

-

Chromatographic Resolution: During method development, carefully monitor the peak shapes and retention times of both the analyte and the IS.

-

Method Optimization: Adjust chromatographic conditions (e.g., gradient slope, temperature) to ensure co-elution.

-

Validation: The matrix effect experiment is a direct test of the IS's ability to compensate for differential ionization effects, even with a slight retention time shift.

Conclusion

The use of this compound as a deuterated internal standard represents a cornerstone of modern, high-integrity bioanalytical science. Its ability to mimic the analyte of interest through every stage of a complex workflow provides an unparalleled level of correction for the inherent variabilities of the analytical process. By combining a deep understanding of the principles of isotope dilution mass spectrometry with meticulous, self-validating experimental protocols, researchers can generate quantitative data that is not only accurate and precise but also robust and defensible under the highest scientific and regulatory scrutiny. This guide provides the foundational knowledge and practical framework to achieve that standard of excellence.

References

- Ablad, B., et al. (1980). Pharmacological properties of bopindolol. Journal of Cardiovascular Pharmacology, 2(1), 75-87.

- BenchChem. (2025). Bopindolol's Mechanism of Action: An In-depth Technical Guide. BenchChem.

- Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.

- Creative Proteomics. (n.d.). Deuterated Internal Standard.

- Patsnap Synapse. (2024). What is Bopindolol Malonate used for?

- Grokipedia. (2026). Bopindolol. Grokipedia.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Patsnap Synapse. (2024). What is the mechanism of Bopindolol Malonate?

- Creative Proteomics. (n.d.). Isotope Dilution Mass Spectrometry (IDMS).

- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.

- OSTI.GOV. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.

-

Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.[Link]

- Farmacia. (2015).

- Journal of Pharmaceutical and Biomedical Analysis. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? Journal of Pharmaceutical and Biomedical Analysis.

- Britannica. (2025). Isotope dilution. Britannica.

- Oxford Academic. (2013). Recent Developments in HPLC Analysis of β-Blockers in Biological Samples.

- Benchchem. (2025). Technical Support Center: Troubleshooting Isotopic Interference in Mass Spectrometry. Benchchem.

- Benchchem. (2025). FDA and EMA guidelines for bioanalytical method validation using stable isotope standards. Benchchem.

- ResearchGate. (2015). Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis.

- Wikipedia. (n.d.). Isotope dilution. Wikipedia.

- Journal of Analytical Atomic Spectrometry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Royal Society of Chemistry.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

- Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

- ResearchGate. (2025). Fast and sensitive analysis of beta blockers by ultra-highperformance liquid chromatography coupled with ultrahigh-resolution TOF mass spectrometry.

- LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3.

- PubMed Central (PMC). (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis.

- Benchchem. (2025). Technical Support Center: Isotopic Interference in Mass Spectrometry. Benchchem.

- PubMed Central (PMC). (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals.

- U.S. Food and Drug Administration (FDA). (2022).

- European Medicines Agency (EMA). (2022).

- European Medicines Agency (EMA). (2011).

- Benchchem. (n.d.). Application Note: A Validated LC-MS/MS Method for the Quantification of (S)-Bucindolol in Human Plasma. Benchchem.

- Spectroscopy Online. (n.d.). A Pragmatic Approach to Managing Interferences in ICP-MS. Spectroscopy Online.

- PubMed. (n.d.). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies.

- YouTube. (2025). What Are Common Interferences In ICP-MS? - Chemistry For Everyone. YouTube.

- PubMed. (n.d.). Enantiomeric separation and quantification of pindolol in human plasma by chiral liquid chromatography/tandem mass spectrometry using staggered injection with a CTC Trio Valve system.

- MDPI. (n.d.). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. MDPI.

- MDPI. (n.d.). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. MDPI.

- Thermo Fisher Scientific. (n.d.). Study of β-agonist Residues in Animal-derived Foods by LC‑MS/MS. Thermo Fisher Scientific.

- Princeton University. (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Macmillan Group.

- Pharmaffiliates. (n.d.). Bopindolol-impurities.

- ResearchGate. (n.d.). Total synthesis of deuterated drugs.

- CymitQuimica. (n.d.). rac Bopindolol. CymitQuimica.

- Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group.

- PubMed Central (PMC). (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds.

- Human Metabolome Database. (2012). Showing metabocard for Bopindolol (HMDB0015696).

- Fisher Scientific. (n.d.). This compound, TRC 10 mg. Fisher Scientific.

Sources

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. resolvemass.ca [resolvemass.ca]

- 5. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 6. Isotope dilution - Wikipedia [en.wikipedia.org]

- 7. osti.gov [osti.gov]

- 8. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 9. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 10. What is Bopindolol Malonate used for? [synapse.patsnap.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Bopindolol: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Bopindolol Malonate? [synapse.patsnap.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rac Bopindolol | CymitQuimica [cymitquimica.com]

- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 17. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 20. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. ema.europa.eu [ema.europa.eu]

- 22. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. mdpi.com [mdpi.com]

- 26. analysis.rs [analysis.rs]

- 27. mdpi.com [mdpi.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. spectroscopyonline.com [spectroscopyonline.com]

- 31. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacology of Racemic Bopindolol and its Deuterated Analog

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of Pharmacological Refinement

In the landscape of cardiovascular therapeutics, the optimization of existing drug scaffolds remains a cornerstone of innovation. Beta-adrenergic receptor antagonists, or beta-blockers, have been a mainstay in the management of hypertension and other cardiovascular disorders for decades. Bopindolol, a non-selective beta-blocker, distinguishes itself through its prodrug nature and intrinsic sympathomimetic activity (ISA).[1][2] This guide provides a comprehensive technical exploration of racemic bopindolol's pharmacology and delves into the prospective advantages of a strategically deuterated analog. As we navigate the intricate molecular interactions and metabolic pathways, we will underscore the causality behind experimental design, aiming to provide a robust framework for drug development professionals.

Core Pharmacology of Racemic Bopindolol

Bopindolol is a synthetic, long-acting non-selective beta-adrenoceptor antagonist.[3] It is administered as a prodrug, which is rapidly hydrolyzed in the body to its active metabolite.[4]

Mechanism of Action: A Dual-Pronged Approach

Bopindolol's therapeutic effects stem from its interaction with the beta-adrenergic signaling cascade. Its primary mechanism involves the competitive, non-selective blockade of both β1- and β2-adrenergic receptors.[5] This antagonism mitigates the effects of endogenous catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[3]

A distinguishing feature of bopindolol is its mild intrinsic sympathomimetic activity (ISA).[6] Unlike pure antagonists, bopindolol can partially stimulate beta-adrenergic receptors, albeit to a much lesser extent than full agonists.[7][8] This partial agonism is thought to be beneficial in preventing excessive bradycardia at rest.[3]

The downstream effects of bopindolol's interaction with beta-adrenergic receptors are mediated through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.

Metabolism and Pharmacokinetics: The Prodrug Advantage

Bopindolol is an ester prodrug that undergoes rapid and extensive hydrolysis by carboxylesterases to its primary active metabolite, a compound known as 18-502.[9] This active metabolite is structurally similar to pindolol.[10] A secondary, less potent active metabolite, 20-785, is also formed.[9][11] The prodrug design contributes to bopindolol's long duration of action.[4]

The active metabolite, 18-502, is a potent beta-blocker, exhibiting significantly higher affinity for both β1 and β2 receptors than the parent compound.[9] The subsequent metabolism of the active metabolites is a critical determinant of the drug's overall pharmacokinetic profile and is the lynchpin for our discussion on deuteration. While specific data on the exact P450 isozymes metabolizing pindolol (and by extension, bopindolol's active metabolite) is not definitively established in all preclinical species, studies on similar beta-blockers like propranolol point towards the involvement of CYP2D6 for ring hydroxylation and CYP1A2 for side-chain oxidation.[3] Pindolol itself undergoes extensive metabolism in the liver, primarily through hydroxylation of the indole ring followed by conjugation.[12][13]

The Deuterated Analog: A Strategy for Enhanced Metabolic Stability

The principles of deuteration in drug design hinge on the kinetic isotope effect. By replacing hydrogen atoms at metabolically vulnerable positions with their heavier, stable isotope deuterium, the carbon-deuterium (C-D) bond becomes stronger than the corresponding carbon-hydrogen (C-H) bond. This can slow the rate of metabolic reactions catalyzed by enzymes like the cytochrome P450 (CYP) family, potentially leading to an improved pharmacokinetic profile.[14][15]

Rationale for Deuteration of a Bopindolol Analog

Given that the active metabolite of bopindolol is structurally related to pindolol, which undergoes oxidative metabolism on the indole ring, a strategic site for deuteration would be on this moiety. Hydroxylation of the indole ring is a common metabolic pathway for pindolol.[1] By deuterating the positions on the indole ring susceptible to CYP-mediated oxidation, we can hypothesize a decrease in the rate of metabolic clearance of the active compound.

Proposed Deuterated Analog: For the purpose of this guide, we will consider a hypothetical deuterated analog, "d-bopindolol," where key hydrogen atoms on the indole nucleus of the active metabolite are replaced with deuterium.

Comparative In Vitro Characterization

A head-to-head comparison of racemic bopindolol and its deuterated analog is essential to validate the proposed advantages of deuteration. The following experimental protocols provide a framework for this characterization.

Receptor Binding Affinity

Objective: To determine and compare the binding affinities (Ki) of the active metabolites of rac-bopindolol and d-bopindolol for β1- and β2-adrenergic receptors.

Protocol: Radioligand Competition Binding Assay

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing high densities of β1- (e.g., rat heart) and β2- (e.g., rat lung) adrenergic receptors.

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol), and increasing concentrations of the unlabeled competitor (active metabolite of rac-bopindolol or d-bopindolol).

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, from which the Ki value can be calculated using the Cheng-Prusoff equation.

| Compound | β1-Adrenergic Receptor (pKi) | β2-Adrenergic Receptor (pKi) |

| rac-Bopindolol | 7.44 | ~7.70 |

| Metabolite 18-502 | 9.38 | ~8.07 |

| Metabolite 20-785 | 6.65 | ~8.20 |

| d-Bopindolol (Metabolite) | Expected to be similar to 18-502 | Expected to be similar to 18-502 |

pKi values are presented as the negative logarithm of the inhibitory constant (Ki). Data for rac-bopindolol and its metabolites are compiled from published studies.[4][11][16][17][18] The values for the deuterated analog are hypothetical, based on the principle that deuteration should not significantly alter receptor binding affinity.

Functional Activity: Intrinsic Sympathomimetic Activity

Objective: To quantify and compare the intrinsic sympathomimetic activity of the active metabolites of rac-bopindolol and d-bopindolol.

Protocol: In Vitro cAMP Assay

-

Cell Culture: Use a cell line expressing a high level of β-adrenergic receptors (e.g., CHO cells stably transfected with the human β2-adrenergic receptor).

-

Cell Stimulation: Treat the cells with increasing concentrations of the test compounds (active metabolites of rac-bopindolol and d-bopindolol) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation. Include a full agonist (e.g., isoproterenol) as a positive control.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF-based assay).[19][20][21]

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The intrinsic activity is expressed as the maximal response of the test compound as a percentage of the maximal response of the full agonist.[22][23]

| Compound | Intrinsic Sympathomimetic Activity (% of Isoproterenol Max. Response) |

| rac-Bopindolol (as active metabolite) | Mild (e.g., 15-25%) |

| d-Bopindolol (as active metabolite) | Expected to be similar to rac-bopindolol |

The ISA value for rac-bopindolol is an estimate based on its known mild partial agonist activity.[24] The value for the deuterated analog is hypothetical.

Comparative In Vivo Pharmacokinetic Profiling in a Preclinical Model

Objective: To compare the pharmacokinetic profiles of rac-bopindolol and d-bopindolol following oral administration in rats.

Protocol: In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Use male Sprague-Dawley rats.

-

Drug Administration: Administer a single oral dose of either rac-bopindolol or d-bopindolol to separate groups of rats.

-

Blood Sampling: Collect serial blood samples from the tail vein or via a cannulated vessel at predetermined time points post-dose.

-

Plasma Preparation and Analysis: Process the blood samples to obtain plasma. Quantify the concentrations of the parent drug and its active metabolite(s) in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance) for both the parent drug and the active metabolite using non-compartmental analysis.

| Parameter | rac-Bopindolol (Active Metabolite) | d-Bopindolol (Active Metabolite) - Predicted |

| Cmax (ng/mL) | ~20-30 | Higher |

| Tmax (h) | ~2-4 | Similar or slightly longer |

| AUC (ng*h/mL) | ~200-300 | Significantly Higher |

| Half-life (t1/2) (h) | ~6-10 | Longer |

| Clearance (CL/F) (L/h/kg) | Moderate | Lower |

Pharmacokinetic parameters for the active metabolite of rac-bopindolol are estimates based on human data and may vary in rats.[25][26] The predicted values for the deuterated analog are hypothetical and based on the expected decrease in metabolic clearance due to the kinetic isotope effect.

Data Interpretation and Future Directions

The anticipated outcome of these comparative studies is that the deuterated analog of bopindolol will exhibit a similar pharmacodynamic profile (receptor binding and ISA) but a significantly improved pharmacokinetic profile compared to the parent compound. Specifically, the deuterated analog is expected to have a longer half-life and greater systemic exposure (AUC) due to reduced metabolic clearance.

These potential advantages could translate into a more favorable clinical profile, including less frequent dosing, improved patient compliance, and a more consistent therapeutic effect. Further non-clinical and clinical studies would be required to confirm these hypotheses and to fully characterize the safety and efficacy of the deuterated compound.

Conclusion

The strategic deuteration of a bopindolol analog represents a scientifically grounded approach to enhancing the pharmacokinetic properties of this established beta-blocker. By leveraging the kinetic isotope effect to slow metabolic degradation, it is plausible to develop a "best-in-class" molecule with a more favorable dosing regimen and potentially improved therapeutic index. The experimental framework outlined in this guide provides a clear and robust pathway for the preclinical evaluation of such a deuterated analog, underscoring the enduring value of medicinal chemistry innovations in refining and advancing pharmacotherapy.

References

- Cardiovascular Drug Reviews. (2001). Bopindolol: pharmacological basis and clinical implications. Cardiovascular Drug Reviews, 19(1), 9-24.

- Nagatomo, T., et al. (2000). Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method. Methods and Findings in Experimental and Clinical Pharmacology, 22(7), 531-536.

- Nagatomo, T., et al. (1995). Beta-blocking potency and selectivity of bopindolol and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay. Japanese Journal of Pharmacology, 69(3), 247-253.

- Nagatomo, T., et al. (1995). Alpha-1 and Beta-Adrenergic Receptor Blocking Potencies of Bopindolol and Its Two Metabolites (18-502 and 20-785) as Assessed by Radioligand Binding Assay Methods. General Pharmacology: The Vascular System, 26(4), 743-747.

- Hosohata, Y., et al. (1994). The affinity of bopindolol and its two metabolites for a beta 2-adrenoceptor in the bovine mesenteric artery. Biological & Pharmaceutical Bulletin, 17(9), 1296-1298.

- Guentert, T. W., & Øie, S. (1982). Pharmacokinetics of pindolol in humans and several animal species. Journal of Pharmaceutical Sciences, 71(11), 1253-1261.

- Nagatomo, T., et al. (1995). Alpha-1 and Beta-Adrenergic Receptor Blocking Potencies of Bopindolol and Its Two Metabolites (18-502 and 20-785) as Assessed by Radioligand Binding Assay Methods. General Pharmacology: The Vascular System, 26(4), 743-747.

- Meier, J. (1982). Metabolites of Pindolol in Different Animal Species. Xenobiotica, 12(1), 45-53.

- Masubuchi, Y., et al. (1994). Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase. Drug Metabolism and Disposition, 22(6), 909-915.

- Baily, R. R., & Neale, T. J. (1976). Metabolism of propranolol by rat liver microsomes and its inhibition by phenothiazine and tricyclic antidepressant drugs. Biochemical Pharmacology, 25(15), 1720-1723.

-

Drugs.com. (n.d.). Pindolol: Package Insert / Prescribing Information. Retrieved from [Link]

- Masubuchi, Y., et al. (1992). Activation of Propranolol and Irreversible Binding to Rat Liver Microsomes: Strain Differences and Effects of Inhibitors. Biochemical Pharmacology, 43(3), 635-637.

- National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Pindolol. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

-

National Center for Biotechnology Information. (n.d.). Pindolol. In PubChem. Retrieved from [Link]

- Bristow, M. R., et al. (2002). Bucindolol displays intrinsic sympathomimetic activity in human myocardium. Journal of the American College of Cardiology, 40(9), 1643-1651.

-

Patsnap. (2024). Pharmacology of Pindolol. Retrieved from [Link]

- Gugler, R., & Bodem, G. (1983). Pharmacokinetic Comparison of Pindolol With Other Beta-Adrenoceptor-Blocking Agents. American Journal of Cardiology, 52(1), 2A-8A.

- Holmes, D., et al. (1991). Steady state pharmacokinetics of hydrolysed bopindolol in young and elderly men. European Journal of Clinical Pharmacology, 41(2), 175-178.

- Proteomics & Metabolomics. (2025). β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro. Proteomics & Metabolomics, 13(4), e70092.

- Wensing, G., et al. (1990). Pharmacokinetics After a Single Oral Dose of Bopindolol in Patients With Cirrhosis. European Journal of Clinical Pharmacology, 39(6), 569-572.

- Harron, D. W., Goa, K. L., & Langtry, H. D. (1991). Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. Drugs, 41(1), 130-149.

- Aellig, W. H. (1982). Clinical pharmacology of pindolol. American Heart Journal, 104(2 Pt 2), 346-355.

- Kostis, J. B., et al. (1982). Intrinsic sympathomimetic activity of pindolol. Evidence for interaction with pretreatment sympathetic tone. The American Journal of Cardiology, 49(2), 486-491.

- Imrie, C. W., & MacSween, R. N. (1978). Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents. European Journal of Clinical Pharmacology, 13(1), 1-4.

-

PharmGKB. (n.d.). Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. Retrieved from [Link]

-

J-STAGE. (1995). Biological and Pharmaceutical Bulletin, 18(8). Retrieved from [Link]

- Nagatomo, T., et al. (2001). Bopindolol: pharmacological basis and clinical implications. Cardiovascular Drug Reviews, 19(1), 9-24.

- Lynch, J. J., & Clarke, T. (2005). Role of cytochrome P450 in drug interactions. Journal of Clinical Pharmacy and Therapeutics, 30(6), 541-550.

- Clinical Learning. (2024, November 30). 11. Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures [Video]. YouTube.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. | Semantic Scholar [semanticscholar.org]

- 3. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The affinity of bopindolol and its two metabolites for a beta 2-adrenoceptor in the bovine mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bopindolol: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacology of pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intrinsic sympathomimetic activity of pindolol. Evidence for interaction with pretreatment sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy Bopindolol malonate | 82857-38-3 | >98% [smolecule.com]

- 10. benchchem.com [benchchem.com]

- 11. Beta-blocking action of bopindolol, a new beta-blocker, and its active metabolites in open chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pindolol: Package Insert / Prescribing Information [drugs.com]

- 13. Pindolol | C14H20N2O2 | CID 4828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Role of cytochrome P450 in drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Beta-blocking potency and selectivity of bopindolol and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Alpha-1 and beta-adrenergic receptor blocking potencies of bopindolol and its two metabolites (18-502 and 20-785) as assessed by radioligand binding assay methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resources.revvity.com [resources.revvity.com]

- 21. resources.revvity.com [resources.revvity.com]

- 22. Bucindolol displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Steady state pharmacokinetics of hydrolysed bopindolol in young and elderly men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pharmacokinetics after a single oral dose of bopindolol in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolic Fate of rac-Bopindolol-d9